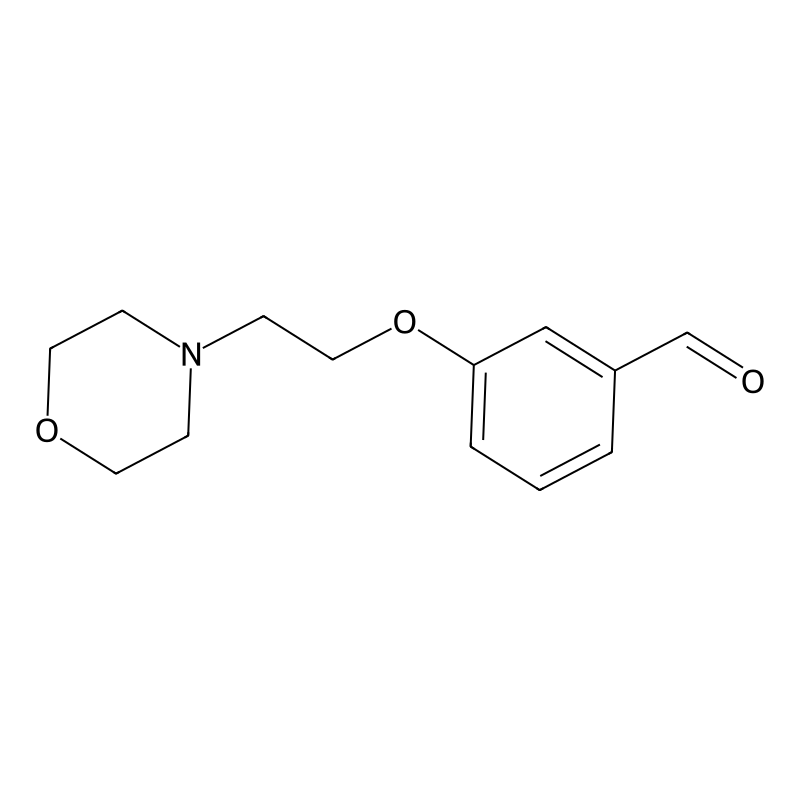3-(2-Morpholin-4-ylethoxy)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(2-Morpholin-4-ylethoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a morpholine-containing ethoxy side chain. Its chemical structure can be represented as , featuring a morpholine ring that contributes to its unique properties and reactivity. This compound is recognized for its potential utility in organic synthesis and medicinal chemistry due to its ability to participate in various
Currently, there is no scientific research available detailing a specific mechanism of action for 3-(2-Morpholin-4-ylethoxy)benzaldehyde.
As with any new compound, it is advisable to handle 3-(2-Morpholin-4-ylethoxy)benzaldehyde with proper laboratory safety precautions. Specific hazard information is not available, but general safety considerations for aromatic aldehydes should be followed, including:
- Potential for skin and eye irritation.
- Possible respiratory tract irritation if inhaled.
- Potential flammability - organic compounds with aromatic rings can be flammable.
3-(2-Morpholin-4-ylethoxy)benzaldehyde exhibits notable reactivity, particularly in condensation reactions. As a benzaldehyde derivative, it readily reacts with amines to form Schiff bases, which are important intermediates in organic synthesis. Additionally, it can undergo nucleophilic addition reactions due to the electrophilic nature of the aldehyde group, allowing it to interact with various nucleophiles, leading to the formation of diverse products.
Research indicates that compounds containing morpholine rings, including 3-(2-Morpholin-4-ylethoxy)benzaldehyde, may possess significant biological activities. Similar derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. Furthermore, these compounds have been explored for potential anticancer activities, where they can inhibit cell proliferation by targeting specific cellular pathways. The morpholine moiety often enhances interactions with biological targets due to its ability to act as a hydrogen bond acceptor or Lewis base.
The synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde typically involves multi-step processes. A common method includes the alkylation of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine, employing a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. This approach facilitates the formation of the desired product through nucleophilic substitution reactions. Variations in synthesis methods may also include different starting materials or reaction conditions tailored for specific applications.
3-(2-Morpholin-4-ylethoxy)benzaldehyde serves as a valuable synthon in organic chemistry. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their biological activity. The compound's ability to form imines and hydrazones makes it useful in synthesizing heterocyclic compounds, which often exhibit significant pharmacological properties. Additionally, its potential as a chemosensor has been noted, where similar structures have shown selectivity for metal ions through fluorescence enhancement mechanisms.
The interaction studies of 3-(2-Morpholin-4-ylethoxy)benzaldehyde often focus on its binding affinity with biological targets such as enzymes and receptors. The nitrogen atom in the morpholine ring plays a crucial role in these interactions, allowing for effective engagement with target sites within biological systems. Such studies help elucidate the compound's mechanism of action and its potential therapeutic applications.
Several compounds share structural similarities with 3-(2-Morpholin-4-ylethoxy)benzaldehyde, each exhibiting unique properties and potential applications:
These compounds highlight the versatility of morpholine-containing benzaldehydes in chemical synthesis and their potential biological applications. Each compound's unique functional groups and substituents contribute to distinct reactivity patterns and biological activities, making them subjects of interest in medicinal chemistry and materials science.








